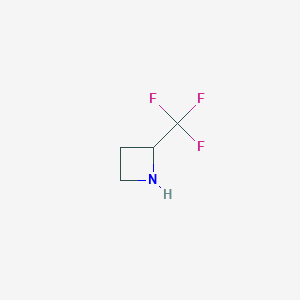

2-(Trifluoromethyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)azetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3N/c5-4(6,7)3-1-2-8-3/h3,8H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIQGGQFRCUFCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040331-55-2 | |

| Record name | 2-(trifluoromethyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

In modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Azetidines, four-membered nitrogen heterocycles, are increasingly recognized as valuable scaffolds that can enhance properties like aqueous solubility and metabolic stability while providing novel three-dimensional exit vectors.[2] Concurrently, the trifluoromethyl (CF3) group is a well-established bioisostere used to modulate lipophilicity, block metabolic oxidation, and improve target binding affinity.[3][4] The combination of these two moieties in 2-(Trifluoromethyl)azetidine presents a building block of significant interest. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both foundational data and field-proven experimental insights to empower its effective application in drug discovery programs.

Introduction: The Strategic Value of Fluorinated Azetidines

The pursuit of novel chemical matter with "drug-like" properties has led medicinal chemists to explore beyond flat, aromatic systems toward more sp³-rich, three-dimensional structures. Azetidine rings are at the forefront of this shift.[2] Their strained four-membered ring imparts a degree of conformational restriction, which can reduce the entropic penalty of binding to a biological target.[5] Compared to their more common five- and six-membered counterparts (pyrrolidine and piperidine), azetidines often lead to reduced lipophilicity and improved aqueous solubility.[2]

The trifluoromethyl group is a powerhouse in drug design.[6] Its strong electron-withdrawing nature and metabolic stability can profoundly alter a molecule's characteristics.[3] When appended to a scaffold like azetidine at the 2-position, the CF3 group is expected to significantly influence the basicity of the ring nitrogen and the overall lipophilicity of the molecule. Understanding these properties is not merely academic; it is critical for predicting a compound's behavior in biological systems, from membrane permeability to formulation stability.

This guide will dissect the key physicochemical parameters of this compound, providing a framework for its rational incorporation into drug candidates.

Core Molecular and Physicochemical Profile

A clear understanding of the fundamental properties of a building block is the bedrock of successful drug design. The data presented below, a synthesis of available literature and computational predictions, provides a quantitative snapshot of this compound.

| Property | Value / Description | Significance in Drug Development |

| Molecular Formula | C₄H₆F₃N | Defines the elemental composition and exact mass. |

| Molecular Weight | 125.09 g/mol | Influences diffusion rates and ligand efficiency metrics. |

| Structure | The 2-substitution pattern places the bulky, electron-withdrawing CF3 group adjacent to the ring nitrogen. | |

| pKa (predicted) | ~7.5 - 8.5 | Governs the ionization state at physiological pH (7.4), impacting solubility, receptor interaction, and cell permeability. |

| logP (predicted) | ~0.5 - 1.0 | Indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Solubility | Moderate (predicted) | Crucial for absorption, formulation, and achieving therapeutic concentrations. Low solubility can hinder in vitro and in vivo studies.[7] |

Note: Experimental values for pKa and logP can vary based on conditions. The values provided are robust estimates based on the known effects of the trifluoromethyl group on amine basicity and general hydrophobicity.

The Inductive Effect: A Deeper Look at Basicity (pKa)

The basicity of the azetidine nitrogen is arguably its most important feature for drug design, as it dictates the molecule's charge state in the body. The parent azetidine is a strong base, with a conjugate acid pKa of 11.29.[8] However, the introduction of the adjacent trifluoromethyl group dramatically alters this property.

The CF3 group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[9] This creates a strong inductive effect, pulling electron density away from the nitrogen atom. This reduction in electron density makes the lone pair on the nitrogen less available to accept a proton, thereby lowering its basicity. This is a critical consideration:

-

At physiological pH (~7.4): A pKa in the range of 7.5-8.5 means that a significant population of this compound-containing molecules will exist in their protonated, cationic form.

-

Implications for Drug Design: This cationic charge can form favorable ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein binding pocket. However, it can also reduce passive membrane permeability, as charged species do not cross lipid bilayers as readily as neutral ones.

The following diagram illustrates the causal relationship between the molecular structure and its resulting basicity.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: logP Determination by Shake-Flask Method

The shake-flask method remains the benchmark for measuring lipophilicity due to its direct measurement of partitioning. [10] Rationale: This experiment directly measures the equilibrium partitioning of the analyte between two immiscible phases: n-octanol (mimicking a lipid membrane) and a phosphate-buffered saline (PBS) at pH 7.4 (mimicking physiological fluid). [11]Quantification in each phase allows for the direct calculation of the partition coefficient.

Step-by-Step Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours. Allow the layers to separate completely. This ensures that each phase is saturated with the other, preventing volume changes during the experiment. [12]2. Stock Solution: Prepare a stock solution of this compound in the n-octanol phase (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated PBS (e.g., 5 mL) and the pre-saturated n-octanol stock solution (e.g., 5 mL).

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. [13]5. Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from the top (n-octanol) and bottom (aqueous) layers. Causality Note: To avoid cross-contamination of the aqueous layer, it is best practice to insert the pipette tip through the organic layer and expel a small air bubble before drawing up the aqueous sample. [10]7. Quantification: Determine the concentration of the analyte in each aliquot using a suitable analytical method (e.g., LC-MS/MS or ¹⁹F NMR, as the CF3 group provides a unique spectroscopic handle). [14]8. Calculation & Validation: Calculate the logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]). Perform the experiment in triplicate. Include a control compound with a known logP value to validate the experimental setup.

Protocol: Kinetic Solubility Determination by Nephelometry

This high-throughput assay is ideal for early-stage drug discovery to quickly assess the solubility of compounds prepared from DMSO stocks. [15] Rationale: This method measures the precipitation of a compound when a concentrated DMSO stock is diluted into an aqueous buffer. The amount of precipitate is quantified by light scattering using a nephelometer. It's a "kinetic" measurement because it doesn't wait for true thermodynamic equilibrium, mimicking conditions in many high-throughput biological assays. [7] Step-by-Step Methodology:

-

Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells. [16]3. Buffer Addition: Add aqueous buffer (e.g., 98 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration and a final DMSO concentration of 2%. [17]4. Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a standard duration (e.g., 2 hours). [16]5. Measurement: Place the microplate in a nephelometer and measure the light scattering in each well. Higher scattering indicates more precipitate and lower solubility.

-

Data Analysis & Validation: Generate a standard curve using a compound with known solubility limits. Compare the light scattering signal of the test compound to the controls to estimate its kinetic solubility. A common goal for drug discovery compounds is a solubility of >60 µg/mL. [7]

Conclusion

This compound is a strategically valuable building block that marries the desirable properties of the conformationally restricted azetidine scaffold with the powerful electronic and metabolic-stabilizing effects of the trifluoromethyl group. Its key physicochemical features—a lowered pKa due to strong inductive effects and a balanced lipophilicity—make it an attractive component for designing next-generation therapeutics. By understanding these core properties and employing robust, self-validating experimental protocols to confirm them, researchers can confidently and rationally incorporate this moiety to tune the ADME and pharmacodynamic profiles of their lead compounds, ultimately accelerating the path to clinical candidates.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. PharmaChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET5DraFYkiB0tyKtpx8QQAkNdf0DsvOBSwC24w7GjjiQY99g6NnsK6Zc5N-x5rNAbftup7ZXXS6moboPf35Me_bHmREWUpIiWhYmTO5v2fJ5ElcTbiB-rbj9aqoA4NvX0pt9UhFtMYVcXy7t5zPzT47jkQFPI731n4h7U45Ot-W4iS5JJ4vs1Xs8Ogp4vWYlVt41hNYexAkoKPabnM7zMPzmXa9oTEuCMCmw==]

-

J.P. Begue, D. Bonnet-Delpon. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

Wikipedia. (2023). Trifluoromethyl group. Wikipedia. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. RSC Publishing. [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

-

PubMed. (2021). Azetidines of pharmacological interest. PubMed. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

ResearchGate. (n.d.). Structures of some azetidine-based drugs. ResearchGate. [Link]

-

Domainex. (n.d.). Shake Flask LogD. Domainex. [Link]

-

PubMed. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

-

RSC Publishing. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. Lokey Lab Protocols. [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

-

ResearchGate. (2025). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. ResearchGate. [Link]

-

MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. MDPI. [Link]

-

Wikipedia. (2023). Azetidine. Wikipedia. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azetidines - Enamine [enamine.net]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azetidine - Wikipedia [en.wikipedia.org]

- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. Shake Flask LogD | Domainex [domainex.co.uk]

- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

The Ascendant Role of 2-(Trifluoromethyl)azetidines in Drug Discovery: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(trifluoromethyl)azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry. This guide provides an in-depth technical exploration of the biological activities associated with this unique heterocyclic building block. We will delve into the profound influence of the 2-trifluoromethyl group on the physicochemical properties of the azetidine ring, critically examining how this substitution modulates basicity, lipophilicity, and metabolic stability. This guide will then transition to a detailed survey of the known biological targets of this compound derivatives, with a particular focus on their roles as G-protein coupled receptor (GPCR) modulators and enzyme inhibitors. Through a synthesis of peer-reviewed data, we will present structure-activity relationships (SAR), quantitative biological data, and detailed experimental protocols for key assays. This comprehensive analysis aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage the this compound scaffold in the design of novel therapeutics.

The Strategic Advantage of the this compound Scaffold

The four-membered azetidine ring, an sp³-rich heterocyclic system, offers a distinct three-dimensional geometry that is increasingly sought after in drug design to escape the "flatland" of traditional aromatic scaffolds.[1] The introduction of a trifluoromethyl (-CF₃) group at the 2-position of the azetidine ring imparts a unique and highly advantageous set of physicochemical properties.

Causality Behind the Choice: The trifluoromethyl group is a powerful bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature has a profound impact on the adjacent nitrogen atom of the azetidine ring.

-

Basicity Attenuation: A key challenge in drug design is managing the basicity of amine-containing compounds, as high basicity can lead to off-target effects, particularly hERG channel inhibition, and rapid metabolism. The trifluoromethyl group significantly lowers the pKa of the azetidine nitrogen, reducing its basicity and mitigating these risks.[2]

-

Enhanced Lipophilicity: The -CF₃ group increases the lipophilicity of the molecule, which can improve membrane permeability and enhance binding to hydrophobic pockets within biological targets.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, thereby prolonging the in vivo half-life of a drug candidate.

-

Conformational Rigidity: The azetidine ring itself provides a degree of conformational constraint. The addition of the sterically demanding trifluoromethyl group can further restrict bond rotation, leading to a more defined molecular shape and potentially higher binding affinity and selectivity for the target protein.

These properties collectively make the this compound scaffold a highly attractive building block for medicinal chemists aiming to optimize the drug-like properties of their lead compounds.

Biological Targets and Therapeutic Applications

The unique characteristics of the this compound moiety have been exploited in the development of modulators for several important biological targets.

G-Protein Coupled Receptor (GPCR) Modulation: Takeda G-protein-coupled Receptor 5 (TGR5) Agonists

A significant breakthrough in the application of this compound derivatives has been the discovery of potent and orally bioavailable agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of type 2 diabetes and other metabolic diseases.[2]

Mechanism of Action: TGR5 is a bile acid receptor that, upon activation, stimulates the Gαs protein pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This signaling cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose homeostasis.[5][6]

A series of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides have been identified as potent TGR5 agonists.[2] The lead compound from this series, 45h , demonstrated excellent in vitro potency and in vivo efficacy.

Structure-Activity Relationship (SAR) Insights: The development of 45h involved a systematic exploration of the SAR around the azetidine core. Key findings include:

-

The (R)-stereochemistry at the 2-position of the azetidine ring was crucial for potent TGR5 agonism.

-

The trifluoromethyl group was essential for activity, with the corresponding methyl-substituted analog showing significantly reduced potency.

-

The pyrimidin-2-yl substituent on the azetidine nitrogen provided a significant boost in potency compared to other heterocyclic and aryl groups.

-

The carboxamide linkage and the nature of the substituent on the amide nitrogen were also critical for optimizing potency and pharmacokinetic properties.

Quantitative Biological Data:

| Compound | hTGR5 EC₅₀ (nM) | Mouse TGR5 EC₅₀ (nM) |

| 45h | 1.9 | 3.2 |

Table 1: In vitro potency of the lead TGR5 agonist 45h.[2]

In Vivo Efficacy: In a preclinical model of diabetes (genetically obese ob/ob mice), oral administration of 45h resulted in a significant reduction in peak glucose levels during an oral glucose tolerance test (OGTT), with an efficacy comparable to a dipeptidyl peptidase-4 (DPP-4) inhibitor.[2]

Experimental Protocol: TGR5 cAMP Accumulation Assay

This protocol outlines a typical cell-based assay to determine the potency of a test compound as a TGR5 agonist by measuring the intracellular accumulation of cAMP.[3][7]

Objective: To determine the EC₅₀ value of a test compound for TGR5 activation.

Materials:

-

CHO-K1 cells stably expressing human TGR5 (CHO-hTGR5).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

-

Test compound (e.g., a this compound derivative).

-

Reference TGR5 agonist (e.g., lithocholic acid).

-

cAMP detection kit (e.g., HTRF or ELISA-based).

-

384-well assay plates.

Procedure:

-

Cell Seeding: Seed CHO-hTGR5 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Assay Buffer Preparation: Prepare assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent the degradation of cAMP.

-

Compound Preparation: Prepare a serial dilution of the test compound and the reference agonist in the assay buffer.

-

Assay Procedure: a. Carefully remove the growth medium from the cells. b. Add the assay buffer containing the PDE inhibitor and incubate for 30 minutes at 37°C. c. Add the diluted test compound or reference agonist to the respective wells. d. Incubate for 30-60 minutes at 37°C.

-

cAMP Detection: a. Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit. b. Measure the intracellular cAMP concentration using the detection kit.

-

Data Analysis: a. Plot the measured cAMP concentration against the logarithm of the compound concentration. b. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Enzyme Inhibition: Ketohexokinase (KHK) Inhibitors

Ketohexokinase (KHK) is the first enzyme in fructose metabolism and has been identified as a therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and diabetic kidney disease.[8][9] The this compound motif has been incorporated into potent KHK inhibitors.

Mechanism of Action: KHK inhibitors act by blocking the active site of the enzyme, preventing the phosphorylation of fructose to fructose-1-phosphate. This inhibition reduces the metabolic flux through the fructose pathway, thereby mitigating the downstream pathological effects of excessive fructose consumption.

A notable example is the discovery of GS-1291269, a potent and neutral KHK inhibitor that incorporates an (R)-2-(trifluoromethyl)azetidine moiety.[8]

Quantitative Biological Data:

| Compound | KHK IC₅₀ (nM) |

| GS-1291269 (analogue 22) | Potent |

Table 2: Inhibitory potency of a KHK inhibitor containing the this compound scaffold. While the exact IC50 for the final compound is not explicitly stated in the initial text, its analogues with the trifluoromethyl azetidine motif showed excellent potency.[8]

The development of these inhibitors highlights the successful application of the this compound scaffold in designing enzyme inhibitors with desirable pharmacokinetic properties.

Experimental Protocol: Ketohexokinase Inhibition Assay

This protocol describes a common biochemical assay to determine the inhibitory potency (IC₅₀) of a test compound against KHK.[10][11]

Objective: To determine the IC₅₀ value of a test compound for KHK inhibition.

Materials:

-

Recombinant human KHK.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

-

Fructose (substrate).

-

ATP (co-substrate).

-

Test compound.

-

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

384-well assay plates.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

-

Enzyme Reaction: a. In a 384-well plate, add the test compound at various concentrations. b. Add recombinant KHK to each well. c. Initiate the enzymatic reaction by adding a mixture of fructose and ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

ADP Detection: a. Stop the enzymatic reaction and measure the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™). The signal from the detection reagent is typically luminescence or fluorescence and is proportional to the amount of ADP produced.

-

Data Analysis: a. Plot the percentage of KHK inhibition (calculated relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. b. Fit the data to a dose-response curve to determine the IC₅₀ value.

Integrin Antagonism: α4β7 Integrin Inhibitors

The α4β7 integrin is a key mediator of lymphocyte trafficking to the gastrointestinal tract and is a validated target for the treatment of inflammatory bowel disease (IBD).[12] While specific examples of this compound derivatives as potent α4β7 integrin antagonists with detailed biological data are still emerging in the public domain, this scaffold has been highlighted as a motif of interest in structure-activity relationship studies for this target.[3][13]

Mechanism of Action: α4β7 integrin antagonists block the interaction between the integrin on the surface of lymphocytes and its ligand, the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is expressed on the endothelium of gut-associated lymphoid tissue.[14] This blockade prevents the migration of inflammatory cells into the gut, thereby reducing inflammation.

The exploration of this compound derivatives in this area is driven by the need for orally bioavailable small-molecule inhibitors to complement existing antibody-based therapies. The physicochemical properties imparted by this scaffold make it a promising candidate for achieving the desired pharmacokinetic and pharmacodynamic profile for an oral IBD therapeutic.

Emerging Areas of Biological Activity

While the roles of this compound derivatives in GPCR modulation and enzyme inhibition are becoming more established, their potential in other therapeutic areas is also under investigation.

-

Antimicrobial Activity: Azetidine-containing compounds have a long history as antimicrobial agents, most notably the β-lactam antibiotics. While research into the specific antimicrobial properties of this compound derivatives is still in its early stages, the unique electronic and steric properties of this scaffold could lead to the discovery of novel antibacterial or antifungal agents.[6][15]

-

Central Nervous System (CNS) Activity: The ability of the trifluoromethyl group to enhance lipophilicity and metabolic stability makes the this compound scaffold an attractive candidate for the development of CNS-active agents that can cross the blood-brain barrier. General azetidine derivatives have been explored for various CNS activities, including antidepressant and anxiolytic effects.[16][17]

Synthesis and Methodologies

The synthesis of 2-(trifluoromethyl)azetidines has been an area of active research, with several innovative methods being developed. A common strategy involves the intramolecular cyclization of γ-chloro-α-(trifluoromethyl)amines.[3] More recent approaches have utilized strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes to access a diverse range of substituted 2-(trifluoromethyl)azetidines.[13]

Caption: General synthetic workflow for this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal. Its ability to fine-tune the physicochemical properties of molecules has led to the successful development of potent and selective modulators of challenging biological targets, as exemplified by the TGR5 agonists and KHK inhibitors. The continued exploration of this versatile building block is expected to yield novel drug candidates across a range of therapeutic areas. Future research will likely focus on expanding the diversity of synthetic methods to access novel substitution patterns, further elucidating the structure-activity relationships for various biological targets, and advancing lead compounds into clinical development. The unique combination of conformational rigidity, modulated basicity, and enhanced metabolic stability ensures that this compound derivatives will remain a topic of significant interest in the pursuit of innovative medicines.

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Assessment of SB756050, a TGR5 Agonist.

- Phillips, D. P., et al. (2014). Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. Journal of Medicinal Chemistry.

- BellBrook Labs. (n.d.).

- BenchChem. (2025). A Comparative Guide to Ketohexokinase Inhibitors: Khk-IN-1 vs. PF-06835919.

- Damen, J., et al. (2021).

- RayBiotech. (n.d.). Human MAdCAM1 / Integrin alpha 4 beta 7 Ligand Binding Assay Kit.

- Yuan, L., et al. (2024). Mechanism of action of the bile acid receptor TGR5 in obesity. Acta Pharmaceutica Sinica B.

- BenchChem. (2025). Navigating the Therapeutic Potential of Azetidine Scaffolds: A Comparative Guide to In Vitro and In Vivo Activity.

- Birkert, O., et al. (2025). The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group. Journal of Medicinal Chemistry.

- Cayman Chemical. (n.d.). TGR5 (GP-BAR1) Reporter Assay Kit.

- Schoonjans, K., et al. (2021). The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential.

- Bioactivity-Guided Identification of Botanical Inhibitors of Ketohexokinase. (2016). PLoS ONE.

- Desai, R. C., et al. (2016). Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. ACS Medicinal Chemistry Letters.

- Kumar, A., et al. (2005). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. European Journal of Medicinal Chemistry.

- Singh, G., et al. (2018). Antimicrobial potential of various substituted azetidine derivatives. MOJ Biorganic & Organic Chemistry.

- PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. Active agents. (2005). Die Pharmazie.

- Park, C., et al. (2017). Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site. Journal of Medicinal Chemistry.

- Jubie, S., et al. (2009). Synthesis and Antimicrobial Evaluation of some 2-Azetidinone derivatives.

- Springer Nature Experiments. (n.d.). Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays.

- Futatsugi, K., et al. (2020). Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose. Journal of Medicinal Chemistry.

- Vedolizumab: an α4β7 integrin antagonist for ulcerative colitis and Crohn's disease. (2014). Therapeutic Advances in Gastroenterology.

- Futatsugi, K., et al. (2020). Discovery of PF-06835919: a potent inhibitor of ketohexokinase (KHK) for the treatment of metabolic disorders driven by the overconsumption of fructose. GSRS.

- Aviara Pharmaceuticals. (n.d.). Our Science.

- Anti-integrin therapy for inflammatory bowel disease. (2017). World Journal of Gastroenterology.

- Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (2010). E-Journal of Chemistry.

- Synthesis and antimicrobial activity of 2- azetidinones derived from benzimidazole. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Kinetics of dose-dependent inhibition of a 4 b 7-mediated cell adhesion... (n.d.).

- Gandon, V., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Detection of antibodies to the α4β7 integrin binding site on HIV-1 gp120 V2 loop using a novel cell adhesion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. benchchem.com [benchchem.com]

- 12. Selective alpha4beta7 integrin antagonists and their potential as antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vedolizumab blocks α4β7 integrin-mediated T cell adhesion to MAdCAM-1 in microscopic colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medcraveonline.com [medcraveonline.com]

- 16. PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. Active agents. [sites.ualberta.ca]

2-(Trifluoromethyl)azetidine: A Privileged Scaffold for Modern Medicinal Chemistry

Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the array of fluorinated motifs, the 2-(trifluoromethyl)azetidine scaffold has emerged as a particularly valuable building block. This guide provides an in-depth technical analysis of the this compound core, from its synthesis and physicochemical properties to its strategic application in drug discovery. We will explore the nuanced advantages this scaffold offers, including its role as a unique bioisostere, its impact on metabolic stability, and its ability to confer desirable conformational constraints. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of this increasingly important structural motif.

Introduction: The Rise of Fluorinated Scaffolds in Drug Design

The landscape of drug discovery is continually evolving, with an ever-present demand for molecules possessing enhanced potency, selectivity, and pharmacokinetic profiles. In this pursuit, the deliberate introduction of fluorine into organic molecules has proven to be a transformative strategy.

The Unique Role of Fluorine in Medicinal Chemistry

Fluorine's distinctive properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool for modulating the characteristics of drug candidates.[1][2] Its introduction can influence a molecule's acidity/basicity, lipophilicity, and metabolic stability, often leading to significant improvements in its drug-like properties.

The Trifluoromethyl Group: A Key Bioisostere and Metabolic Blocker

The trifluoromethyl (-CF3) group, in particular, has found widespread use in medicinal chemistry.[3][4][5] It can serve as a bioisosteric replacement for a methyl group, but with profoundly different electronic properties. The strong electron-withdrawing nature of the -CF3 group can alter the reactivity and binding interactions of a molecule. Furthermore, the exceptional stability of the C-F bond makes the trifluoromethyl group highly resistant to metabolic degradation, a crucial attribute for enhancing a drug's half-life.[6][7][8]

Azetidines as sp³-Rich Scaffolds for Exploring New Chemical Space

In parallel with the rise of fluorine, there has been a growing emphasis on the use of sp³-rich scaffolds to create molecules with greater three-dimensionality.[9][10][11][12] Azetidines, four-membered nitrogen-containing heterocycles, are particularly attractive in this regard.[10][12][13] Their strained ring system imparts a degree of conformational rigidity, which can be advantageous for optimizing binding to biological targets.

The Emergence of this compound: A Synergy of Properties

The combination of a trifluoromethyl group and an azetidine ring in the form of this compound creates a scaffold with a unique and highly desirable set of properties.[14][15] The electron-withdrawing -CF3 group can lower the pKa of the azetidine nitrogen, which can be beneficial for reducing off-target effects associated with basic amines.[15] This synergy of properties makes this compound a compelling building block for the design of novel therapeutics.

Synthesis of this compound and its Derivatives

The growing interest in the this compound scaffold has spurred the development of various synthetic methodologies, including both racemic and asymmetric approaches.

Racemic and Diastereoselective Syntheses

Early approaches to 2-(trifluoromethyl)azetidines often relied on the cyclization of linear precursors containing a trifluoromethyl group. These methods, while effective, typically produce racemic mixtures that require subsequent resolution.

A more recent and versatile strategy involves the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.[14][15] These highly strained intermediates can be prepared and subsequently reacted with a variety of nucleophiles to afford substituted 2-(trifluoromethyl)azetidines. This method offers a modular approach to a range of derivatives.

Asymmetric Synthesis of Chiral 2-(Trifluoromethyl)azetidines

Given the importance of stereochemistry in drug action, the development of enantioselective syntheses of 2-(trifluoromethyl)azetidines has been a key focus.

One elegant approach involves the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines, which can be derived from enantiopure β-lactams.[16] This method allows for the stereocontrolled synthesis of highly functionalized 2-(trifluoromethyl)pyrrolidines via a ring-expansion reaction, highlighting the synthetic versatility of these azetidine intermediates.

Functionalization of the Azetidine Ring

The this compound scaffold can be further elaborated at the nitrogen atom or at the C-3 and C-4 positions of the ring, providing access to a diverse range of chemical space. Standard N-alkylation and N-acylation procedures are generally applicable, allowing for the introduction of various substituents.

Physicochemical and Pharmacokinetic Properties

The incorporation of the this compound scaffold into a molecule can have a profound impact on its physicochemical and pharmacokinetic properties.

Impact on Lipophilicity (logP) and Acidity/Basicity (pKa)

The trifluoromethyl group generally increases the lipophilicity of a molecule. However, the presence of the nitrogen atom in the azetidine ring provides a handle for modulating the overall logP. The electron-withdrawing nature of the -CF3 group at the 2-position significantly reduces the basicity of the azetidine nitrogen. For example, the pKa of azetidine is approximately 11.3, whereas the introduction of a trifluoromethyl group at the 2-position is expected to lower this value considerably.[17]

| Property | Azetidine (Parent) | This compound (Predicted) |

| pKa | ~11.3 | 6.0 - 7.0 |

| logP | -0.1 | 1.0 - 1.5 |

Table 1: Comparison of the predicted physicochemical properties of azetidine and this compound.

Conformational Analysis and Influence on Molecular Shape

The four-membered azetidine ring is not planar and exists in a puckered conformation. The presence of the sterically demanding trifluoromethyl group at the 2-position influences the ring's conformational preference, which can have a significant impact on how the molecule presents its substituents for interaction with a biological target. In some cases, the conformational constraints imposed by the azetidine ring can lead to an increase in binding affinity and selectivity. Peptides containing azetidine-2-carboxylic acid, a related structure, have been shown to be more flexible than their proline-containing counterparts.[18]

Metabolic Stability and Resistance to Degradation

One of the most significant advantages of the trifluoromethyl group is its ability to block metabolic oxidation.[6][7][8] By replacing a metabolically labile methyl or methylene group with a -CF3 group, the metabolic stability of a drug candidate can be dramatically improved, leading to a longer half-life and reduced clearance.[7]

Permeability and Bioavailability Considerations

The overall physicochemical profile of a molecule containing a this compound scaffold, including its lipophilicity, polarity, and hydrogen bonding capacity, will determine its permeability across biological membranes and its ultimate oral bioavailability. Careful tuning of these properties is essential for developing successful drug candidates.

The this compound Scaffold in Drug Design and Discovery

The unique combination of properties offered by the this compound scaffold makes it a valuable tool for addressing a range of challenges in drug design.

As a Bioisosteric Replacement for Common Functional Groups

The this compound moiety can be considered a bioisosteric replacement for a variety of other functional groups, including pyrrolidines, piperidines, and even some aromatic rings. This substitution can lead to improvements in potency, selectivity, and pharmacokinetic properties.

Case Studies and Therapeutic Applications

The this compound scaffold is beginning to appear in the patent literature and in medicinal chemistry publications across a range of therapeutic areas.

One notable example is the discovery of potent and orally bioavailable TGR5 (GPBAR1) agonists for the treatment of metabolic diseases.[19] In this work, a trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamide was identified as a key compound with promising in vivo efficacy.

Structure-Activity Relationship (SAR) Insights

The rigid nature of the azetidine ring and the defined exit vectors of its substituents make the this compound scaffold particularly amenable to SAR studies. The systematic modification of the substituents on the ring can provide clear insights into the structural requirements for optimal biological activity.

Experimental Protocols

Detailed Step-by-Step Synthesis of a Key this compound Intermediate

Synthesis of tert-Butyl (2R,3S)-3-phenyl-2-(trifluoromethyl)azetidine-1-carboxylate

This procedure is adapted from the work of Gicquel et al.[15]

-

To a solution of 2-phenyl-3-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (1.0 eq) in ethyl acetate (0.1 M) under an argon atmosphere, add di-tert-butyl dicarbonate (2.0 eq) and 10% palladium on carbon (10 mol %). The azabicyclobutane starting material can be synthesized via the cyclopropanation of the corresponding 2H-azirine.

-

The reaction mixture is evacuated under reduced pressure and backfilled with argon. This process is repeated three times. This ensures an inert atmosphere for the hydrogenation reaction.

-

The reaction mixture is then evacuated again and backfilled with hydrogen gas (from a balloon).

-

The reaction is stirred vigorously at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography or LC-MS.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound. The cis-stereochemistry of the product is a result of the syn-addition of hydrogen to the less hindered face of the azabicyclobutane.

Protocol for Assessing Metabolic Stability in vitro

Liver Microsomal Stability Assay

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Incubate the test compound (at a final concentration of 1 µM) with liver microsomes (e.g., human, rat, or mouse; 0.5 mg/mL) in a phosphate buffer (pH 7.4) containing NADPH (1 mM) at 37 °C. The NADPH is a required cofactor for many metabolic enzymes.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquots of the reaction mixture are taken and quenched with an equal volume of cold acetonitrile containing an internal standard. The acetonitrile precipitates the proteins, stopping the reaction.

-

The samples are centrifuged to pellet the precipitated protein, and the supernatant is analyzed by LC-MS/MS to quantify the amount of remaining parent compound.

-

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.

Future Perspectives and Conclusion

The this compound scaffold is poised for continued growth in importance within the field of medicinal chemistry.

Emerging Synthetic Methodologies

The development of new and more efficient methods for the synthesis of enantiomerically pure and diversely substituted 2-(trifluoromethyl)azetidines will undoubtedly accelerate the adoption of this scaffold.

Untapped Potential in Various Therapeutic Areas

While the this compound motif has already shown promise in several therapeutic areas, there remains a vast and largely unexplored chemical space to be investigated. Its application in areas such as neuroscience, inflammation, and oncology is particularly promising.

Concluding Remarks on the Value of the Scaffold

Visualizations

Caption: Key advantages of the this compound scaffold.

Caption: Synthetic workflow via strain-release of azabicyclobutanes.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Azetidines [manu56.magtech.com.cn]

- 11. researchgate.net [researchgate.net]

- 12. lifechemicals.com [lifechemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

The Strategic Incorporation of 2-(Trifluoromethyl)azetidine in Modern Drug Discovery: A Technical Guide to Structure-Activity Relationships

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and novel chemical space to drug candidates.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group at the 2-position of the azetidine ring further enhances its utility, offering a powerful tool to modulate potency, selectivity, metabolic stability, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(trifluoromethyl)azetidine analogs. We will explore the nuanced interplay between the conformational constraints of the azetidine ring and the profound electronic effects of the trifluoromethyl group, supported by quantitative data, detailed experimental protocols, and field-proven insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Introduction: The Rise of a Powerful Pharmacophore

The pharmaceutical industry's pursuit of novel chemical entities with improved "drug-like" properties has led to an increased focus on saturated heterocyclic scaffolds.[3] Azetidines, in particular, offer a unique combination of rigidity and three-dimensional character, which can lead to enhanced binding affinity and selectivity for their biological targets.[1] The introduction of a trifluoromethyl group, a common bioisostere for a methyl or ethyl group, brings a host of advantageous properties:

-

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, often prolonging the half-life of a drug.[3]

-

Enhanced Lipophilicity: The CF3 group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group lowers the basicity (pKa) of the adjacent azetidine nitrogen. This can be crucial for reducing off-target effects, particularly those associated with interactions with aminergic G-protein coupled receptors (GPCRs).[3]

-

Favorable Conformational Effects: The steric bulk and electronic properties of the CF3 group can influence the puckering of the azetidine ring, pre-organizing the molecule for optimal interaction with its target.

This guide will delve into the practical application of these principles, using a case study of this compound analogs as ketohexokinase inhibitors to illustrate the power of this scaffold in generating potent and selective drug candidates.

Synthetic Strategies: Accessing the this compound Core

The synthesis of 2-(trifluoromethyl)azetidines has historically been challenging, but recent advances have made this valuable building block more accessible. A prevalent and effective method involves the strain-release reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. This approach allows for the diastereoselective synthesis of a variety of substituted 2-(trifluoromethyl)azetidines.[3]

A general synthetic workflow is depicted below:

Caption: General synthetic workflow for this compound analogs.

Structure-Activity Relationship (SAR) Deep Dive: A Case Study on Ketohexokinase (KHK) Inhibitors

Ketohexokinase (KHK) is a key enzyme in fructose metabolism and has emerged as a promising target for the treatment of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[4] A recent study on the discovery of a neutral ketohexokinase inhibitor highlighted the successful application of the this compound scaffold.[4]

The following table summarizes the SAR of a series of pyrimidinopyrimidine-based KHK inhibitors, with a focus on the impact of substitutions on the azetidine ring.

| Compound | R Group on Azetidine Nitrogen | KHK IC50 (nM) | Predicted Human Liver Clearance (µL/min/10^6 cells) |

| Reference | -CH2OH | 2.5 | 1.8 |

| 22 | -CF3 | 2.0 | 5.3 |

| 23 | Oxetane amine | 1.3 | 11.2 |

| 24 | Sulfonamide | 1.5 | 16.4 |

| 25 | Spirocyclic carbamate | 1.9 | 12.1 |

Data adapted from J. Med. Chem. 2022, 65, 18, 12286–12303.[4]

Analysis of SAR Data

The data reveals several key insights into the SAR of these this compound analogs:

-

Potency Enhancement: The introduction of the this compound moiety (compound 22 ) maintained excellent potency (IC50 = 2.0 nM) compared to the reference compound containing a hydroxymethyl-substituted azetidine (IC50 = 2.5 nM).[4] This demonstrates that the trifluoromethyl group is well-tolerated in the binding pocket and can even lead to a slight improvement in potency.

-

Impact on Physicochemical Properties: While the trifluoromethyl group in compound 22 resulted in a slight increase in predicted human liver clearance compared to the reference compound, it was still within an acceptable range for once-daily dosing.[4] This highlights the trade-offs that must be considered when incorporating fluorine, as improvements in potency and metabolic stability can sometimes be accompanied by changes in other pharmacokinetic parameters.

-

Exploration of Diverse Substituents: The study also explored other substituents on the azetidine nitrogen, such as oxetane amines, sulfonamides, and spirocyclic carbamates (compounds 23-25 ).[4] These modifications also resulted in highly potent inhibitors, showcasing the versatility of the this compound scaffold as a platform for further optimization. However, these analogs exhibited higher predicted clearance values, suggesting that the trifluoromethyl azetidine in compound 22 offered the best overall balance of potency and predicted pharmacokinetics in this series.[4]

The SAR can be visualized in the following diagram:

Caption: Key SAR insights for this compound KHK inhibitors.

Experimental Protocols: A Guide to In Vitro Evaluation

The robust evaluation of SAR requires reliable and reproducible experimental protocols. Below are step-by-step methodologies for key assays relevant to the study of KHK inhibitors.

Ketohexokinase (KHK) Inhibition Assay (Luminescence-Based)

This protocol is adapted from a luminescence-based assay to quantify KHK activity by measuring the amount of ADP produced.

Materials:

-

Recombinant human KHK enzyme

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 10 mM CaCl2, 10 mM KCl, 0.01% Triton X-100)

-

ATP solution

-

Fructose solution

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute the compounds in Assay Buffer to the final desired concentrations.

-

Enzyme and Substrate Preparation: Prepare a solution of KHK enzyme in Assay Buffer. Prepare a solution of ATP and fructose in Assay Buffer.

-

Reaction Initiation: In a 384-well plate, add the test compound solution. Add the KHK enzyme solution to all wells except the negative control wells. Pre-incubate for 15 minutes at room temperature.

-

Start the Reaction: Initiate the enzymatic reaction by adding the ATP/fructose solution to all wells.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert the produced ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram

Caption: Workflow for the in vitro KHK inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable and versatile building block in modern drug discovery. As demonstrated through the case study of KHK inhibitors, the strategic incorporation of this moiety can lead to the development of potent and selective drug candidates with favorable pharmacokinetic properties. The continued exploration of novel synthetic methodologies to access a wider range of substituted this compound analogs will undoubtedly fuel the discovery of new therapeutics across a broad spectrum of diseases. The principles and experimental approaches outlined in this guide provide a solid foundation for researchers to effectively leverage the power of this unique pharmacophore in their own drug discovery programs.

References

- 1. Differential effects of sodium channel blockers on in vitro induced epileptiform activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Synthesis of Novel 2-(Trifluoromethyl)azetidine Compounds

Introduction: The Strategic Imperative for 2-(Trifluoromethyl)azetidines in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer superior pharmacological properties is relentless. Saturated nitrogen heterocycles are among the most prevalent motifs in biologically active compounds, with the azetidine ring emerging as a uniquely privileged structure.[1] This strained four-membered ring is not merely a structural component but a strategic tool; its incorporation into drug candidates can enhance pharmacokinetic properties, including metabolic stability and solubility.[1][2] Azetidines are increasingly utilized as bioisosteres for other functional groups and as constrained surrogates for natural amino acids in peptidomimetics, capable of inducing specific peptide conformations.[3][4][5]

The strategic value of the azetidine scaffold is significantly amplified by the introduction of a trifluoromethyl (CF3) group, particularly at the 2-position. The CF3 group is a cornerstone of modern drug design for several compelling reasons.[6][7] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pKa, membrane permeability, and binding affinity to biological targets.[8][9] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation and prolonging a drug's half-life.[8][9] The trifluoromethyl group often serves as a bioisostere for methyl, ethyl, and even nitro groups, allowing chemists to fine-tune molecular properties while maintaining or enhancing biological activity.[10][11]

This guide provides a comprehensive overview of the synthesis of 2-(trifluoromethyl)azetidines, delving into both foundational and cutting-edge methodologies. We will explore the causality behind experimental choices, present detailed protocols for key transformations, and illustrate the strategic application of these compounds in drug development.

The Synthetic Challenge: Navigating Ring Strain and Electronic Effects

The synthesis of 2-(trifluoromethyl)azetidines presents a dual challenge. First, the inherent strain of the four-membered azetidine ring makes its formation thermodynamically and kinetically demanding. Second, the potent electron-withdrawing effect of the CF3 group significantly reduces the nucleophilicity of the nitrogen atom, complicating standard cyclization procedures that rely on its reactivity.[3] Overcoming these hurdles has necessitated the development of specialized synthetic strategies, which we will explore in detail.

Core Synthetic Strategies for 2-(Trifluoromethyl)azetidines

The synthesis of this valuable scaffold can be broadly categorized into several key approaches, each with its own merits and applications.

Intramolecular Cyclization: The Foundational Approach

One of the most established methods for constructing the 2-(trifluoromethyl)azetidine ring is through the intramolecular cyclization of a linear precursor. A seminal protocol developed by De Kimpe and co-workers provides a robust pathway starting from readily available materials.[3][12]

// Nodes start [label="Ethyl 4,4,4-trifluoroacetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; enamine [label="Enamine Formation\n(+ Primary Amine, AcOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; reduction [label="Hydride Reduction\n(NaBH4)", fillcolor="#FFFFFF", fontcolor="#202124"]; chlorination [label="Chlorination\n(SOCl2)", fillcolor="#FFFFFF", fontcolor="#202124"]; cyclization [label="Base-Induced Ring Closure\n(LiHMDS)", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="1-Alkyl-2-(trifluoromethyl)azetidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Enamine Intermediate", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"]; intermediate2 [label="γ-Amino Alcohol", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"]; intermediate3 [label="γ-Chloroamine", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"];

// Edges start -> enamine [color="#34A853"]; enamine -> intermediate1 [style=dashed, arrowhead=none, color="#5F6368"]; intermediate1 -> reduction [color="#34A853"]; reduction -> intermediate2 [style=dashed, arrowhead=none, color="#5F6368"]; intermediate2 -> chlorination [color="#34A853"]; chlorination -> intermediate3 [style=dashed, arrowhead=none, color="#5F6368"]; intermediate3 -> cyclization [color="#34A853"]; cyclization -> product [color="#EA4335", penwidth=2]; } } Caption: De Kimpe synthesis pathway for 2-(trifluoromethyl)azetidines.

Causality in Experimental Design:

-

Imination and Reduction: The initial steps build the necessary carbon-nitrogen backbone. Sodium borohydride (NaBH4) is a sufficiently mild reducing agent for the enamine without affecting the trifluoromethyl group.

-

Chlorination: Thionyl chloride (SOCl2) is an effective and common reagent for converting the primary alcohol into a good leaving group (chloride) in preparation for cyclization.

-

Base-Induced Ring Closure: This is the critical step. The electron-withdrawing CF3 group deactivates the amine, making it a poor nucleophile. Therefore, a very strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forcing the intramolecular SN2 reaction to close the ring.[3]

Detailed Experimental Protocol: Synthesis of 1-benzyl-2-(trifluoromethyl)azetidine (Illustrative)

-

Step 1: Enamine Formation: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in toluene, add benzylamine (1.0 eq) and a catalytic amount of acetic acid. Reflux the mixture using a Dean-Stark apparatus to remove water for 12 hours. After cooling, the solvent is removed under reduced pressure.

-

Step 2: Hydride Reduction: The crude enamine is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes. The reaction is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is treated with water and extracted with ethyl acetate. The organic layers are dried and concentrated to yield the crude γ-amino alcohol.

-

Step 3: Chlorination: The crude amino alcohol is dissolved in dichloromethane and cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise. The mixture is stirred at room temperature for 3 hours. The reaction is carefully quenched with a saturated sodium bicarbonate solution, and the product is extracted.

-

Step 4: Ring Closure: The resulting crude γ-chloroamine is dissolved in dry THF and cooled to -78 °C under an inert atmosphere. A solution of LiHMDS (1.5 eq, 1.0 M in THF) is added dropwise. The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours. After cooling, the reaction is quenched with water, and the product is extracted, dried, and purified by column chromatography to afford the target azetidine.[3][12]

Strain-Release Reactions of Azabicyclo[1.1.0]butanes (ABBs)

A more recent and elegant strategy involves the ring-opening of highly strained 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (ABB) intermediates. These ABBs act as powerful synthons, readily undergoing strain-release reactions with various reagents to furnish diversely substituted azetidines.[13]

// Nodes abb [label="2-(Trifluoromethyl)-1-\nazabicyclo[1.1.0]butane (ABB)", fillcolor="#FBBC05", fontcolor="#202124"]; reagent1 [label="Electrophilic Reagent\n(e.g., Benzyl Chloroformate)", fillcolor="#FFFFFF", fontcolor="#202124"]; reagent2 [label="Trifluoroacetic Anhydride", fillcolor="#FFFFFF", fontcolor="#202124"]; reagent3 [label="Pd-Catalyzed Hydrogenolysis", fillcolor="#FFFFFF", fontcolor="#202124"]; product1 [label="3-Chloro-2-(trifluoromethyl)azetidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product2 [label="Substituted Azetidin-3-ols", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product3 [label="cis-3-Aryl-2-(trifluoromethyl)azetidine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges abb -> reagent1 [label=" Strain-Release\nRing Opening", color="#34A853"]; reagent1 -> product1 [color="#EA4335", penwidth=2]; abb -> reagent2 [color="#34A853"]; reagent2 -> product2 [color="#EA4335", penwidth=2]; abb -> reagent3 [color="#34A853"]; reagent3 -> product3 [color="#EA4335", penwidth=2]; } } Caption: Strain-release synthesis of azetidines from ABB intermediates.

This method is particularly powerful as it allows for the direct installation of functionality at the C3 position of the azetidine ring by choosing the appropriate reacting partner. For instance, using benzyl chloroformate leads to 3-chloroazetidines, while trifluoroacetic anhydride can be used to synthesize azetidin-3-ols.[13]

Asymmetric Synthesis and Rearrangements

For applications in drug development, achieving high enantiomeric purity is critical. Asymmetric strategies often involve the rearrangement of chiral precursors. One notable method is the diastereoselective rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines.[14] Activation of the hydroxyl group (e.g., as a triflate) triggers a ring-expansion/rearrangement cascade, intercepting a bicyclic aziridinium intermediate to yield highly substituted 2-(trifluoromethyl)pyrrolidines, demonstrating the utility of the azetidine as a synthetic intermediate for other ring systems.[14]

Another approach involves the synthesis of enantiopure α-trifluoromethylated azetidine-2-carboxylic acid, a constrained and novel amino acid analogue for peptidomimetics.[4][15]

Summary of Synthetic Methodologies

| Strategy | Starting Materials | Key Reagents/Conditions | Advantages | Reference(s) |

| Intramolecular Cyclization | Ethyl 4,4,4-trifluoroacetoacetate, primary amines | SOCl₂, Strong non-nucleophilic base (LiHMDS) | Robust, well-established, uses available starting materials | [3][12] |

| Strain-Release Reaction | 2-(CF₃)-1-azabicyclo[1.1.0]butanes | Electrophiles (e.g., BnOCOCl), Pd-catalysis | High functional group tolerance, direct C3-functionalization | [13] |

| Asymmetric Rearrangement | Chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines | Tf₂O, Nucleophiles | Access to chiral, non-racemic products; can lead to ring expansion | [14] |

| Cascade Cyclization | N-allyl sulfonylynamides | Trifluoromethylating agent | High efficiency, rapid construction of complex fused systems | [16] |

Applications in Medicinal Chemistry: The Trifluoromethyl-Azetidine Advantage

The unique combination of the strained azetidine ring and the electron-withdrawing CF3 group makes these compounds powerful tools for drug design.

Bioisosterism and Pharmacokinetic Enhancement

The trifluoromethyl group is a superb bioisostere, mimicking the size of an ethyl group while possessing vastly different electronic properties.[10] Its incorporation can block sites of metabolic oxidation, increasing a drug's half-life and bioavailability.[6][8][9] The azetidine ring itself acts as a "bioisosteric replacement" for larger, more flexible moieties or other rings, locking the molecule into a specific, biologically active conformation.

Peptidomimetics and Conformational Control

Azetidine-2-carboxylic acids are used as constrained proline analogues in peptides. While proline tends to induce β-turns, the four-membered azetidine ring often forces a peptide into a more constrained γ-turn conformation.[4] The addition of a bulky, α-trifluoromethyl group can further enhance this turn-inducing ability, providing chemists with precise control over peptide secondary structure.[4] This is crucial for designing peptide-based drugs that can maintain their active conformation and resist proteolytic degradation. The trifluoromethyl group can also act as an electrostatic mimic of a carbonyl oxygen, making trifluoromethyl-alkene units effective isosteres for the entire peptide bond.[17][18]

Conclusion and Future Perspectives

The synthesis of 2-(trifluoromethyl)azetidines has evolved from challenging chemical curiosities to accessible, high-value scaffolds for drug discovery. Foundational methods based on intramolecular cyclization have paved the way for novel, highly efficient strategies such as strain-release reactions and asymmetric cascade processes. The unique physicochemical properties imparted by the CF3 group, combined with the conformational constraints of the azetidine ring, offer a powerful synergy for medicinal chemists.

Future research will likely focus on developing even more efficient, scalable, and stereoselective synthetic routes. The exploration of new reactivities of the this compound core will undoubtedly unlock further applications, leading to the discovery of next-generation therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. The continued innovation in this area underscores the critical role of synthetic chemistry in pushing the boundaries of modern medicine.

References

- Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?

- PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.

- The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5).

- ACS Publications. Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews.

- The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery.

- Wikipedia. Bioisostere.

- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (2025, December 21).

- PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.

- ACS Publications. (2017, August 30). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines | The Journal of Organic Chemistry.

- PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.

- PubMed Central. An Evaluation of Peptide-Bond Isosteres - PMC.

- ResearchGate. (2025, April 7). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.

- datapdf.com. Straightforward Synthesis of Novel Enantiopure α‑Trifluoromethylated Azetidine 2‑Carboxylic Acid and Homoserines.

- OUCI. Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines.

- American Chemical Society. (2009, May 15). Amino Acid-Based Synthesis of Trifluoromethylalkene Dipeptide Isosteres by Alcohol-Assisted Nucleophilic Trifluoromethylation an.

- (PDF) Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. (2025, August 7).

- PubMed. (2012, July 20). Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts.

- Organic Chemistry Frontiers (RSC Publishing). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides.

- Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016, December 19).

- ResearchGate. (2025, August 6). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF.

- Chemical Science (RSC Publishing). (2021, December 21). Ring-opening fluorination of bicyclic azaarenes.

- Chemistry World. (2015, April 12). Single-face fluorinated carbon ring takes the strain | Research.

- PMC - NIH. (2025, September 5). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.

- ResearchGate. (2025, August 6). (PDF) The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1. Five-Membered Rings with More than Two Heteroatoms.

- PMC - NIH. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.

- PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES.

- PMC - NIH. Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions.

- YouTube. (2025, June 24). Preparation of Aryl Fluorides, Part 3: By Aromatization and Ring Formation.

- PubMed Central. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.

- Semantic Scholar. Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts.

- ResearchGate. Synthetic approaches toward 2‐(trifluoromethyl)azetidines. Boc =....

- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- PMC - NIH. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.

- PMC - NIH. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.

- Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery | Building Blocks | Blog.

Sources

- 1. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 4. datapdf.com [datapdf.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. nbinno.com [nbinno.com]